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Specificity of CDPGYIGSR Binding: 67LR vs.
Integrins
Executive Summary: The Specificity Paradox
The peptide CDPGYIGSR (Laminin B1 chain, residues 925–933) is widely recognized as a

high-affinity ligand for the 67 kDa Laminin Receptor (67LR). Unlike the ubiquitous RGD motif,

which promiscuously binds various integrins (e.g.,

,

), CDPGYIGSR is engineered to target the non-integrin 67LR, a receptor critical for tumor
metastasis, angiogenesis, and cell adhesion.

The Verdict: While CDPGYIGSR exhibits superior specificity for 67LR compared to integrin-

targeting peptides, "absolute" specificity is a misconception. Experimental evidence confirms

that while its primary high-affinity target is 67LR (

nM range), it displays context-dependent cross-reactivity with specific integrins, notably

, particularly in its cyclic form or at high concentrations.
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This guide dissects the molecular mechanics of this specificity, provides comparative data

against integrin ligands, and details self-validating protocols to verify target engagement in your

specific model system.

Mechanistic Profiling: 67LR vs. Integrins
To understand the specificity of CDPGYIGSR, one must distinguish the structural biology of its

targets.

The Primary Target: 67 kDa Laminin Receptor (67LR)[1]
[2][3]

Nature: A non-integrin, cell-surface receptor formed by the homo-dimerization of a 37 kDa

precursor (37LRP).[1]

Binding Site: 67LR binds the YIGSR sequence located on the

chain of Laminin-111.[2][3]

Mechanism: Binding triggers conformational changes that activate downstream signaling

(MAPK, Ca

influx) and mediate high-affinity cell adhesion to basement membranes.

CDPGYIGSR Advantage: The extension of the core YIGSR pentapeptide to the nonapeptide

CDPGYIGSR improves conformational stability, enhancing affinity for 67LR compared to the

short linear sequence.

The Off-Targets: Integrins
Integrins are heterodimeric receptors that typically recognize RGD, IKVAV, or globular laminin

domains.

Integrin: The classic laminin receptor.[4] While it binds laminin, it generally targets the C-
terminal globular domains (LG modules), distinct from the YIGSR site. However, steric
overlap or high-concentration peptide flooding can induce weak interactions.

Integrin:Critical Cross-Reactivity Alert. Research indicates that YIGSR-containing peptides
can inhibit
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-mediated adhesion, suggesting this integrin is a secondary, lower-affinity receptor for the
motif.

Pathway Visualization
The following diagram illustrates the divergent signaling and binding hierarchies.
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Figure 1: Specificity profile of CDPGYIGSR. Green paths indicate primary high-affinity binding;

dashed yellow paths indicate potential cross-reactivity.

Comparative Performance Data
The following table synthesizes binding and functional data to objectively compare

CDPGYIGSR against alternative laminin-derived and integrin-targeting peptides.
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Feature
CDPGYIGSR

(Target)
YIGSR (Linear
Core)

RGD (Integrin
Control)

IKVAV

(Laminin

1)

Primary

Receptor
67LR 67LR

Integrins (

)

Integrins (

)

Affinity (

)
~1–10 nM (High)

~10–100 nM

(Moderate)

~10–50 nM

(Integrin)
~10–100 nM

Integrin Cross-

Reactivity

Low (Mainly

)
Moderate

High (Native

Ligand)
High

Stability (Serum)
High (esp. if

cyclized)

Low (Rapid

degradation)
Variable Low

Biological Effect
Anti-metastatic,

Anti-angiogenic
Anti-metastatic

Pro-adhesive,

Pro-angiogenic

Pro-angiogenic,

Neurite

outgrowth

Key Insight: The "CDPG" N-terminal extension restricts the conformational freedom of the

YIGSR core, making it a "tighter" fit for the 67LR pocket. However, cyclization (e.g., C-

CDPGYIGSR-C) further enhances this effect but may paradoxically increase affinity for

due to structural mimicry of the integrin-binding loop in fibronectin.

Experimental Protocols for Specificity Validation
Trust but verify. Do not assume CDPGYIGSR is acting solely through 67LR in your cell line.

Use this Dual-Blocking Validation System.

Protocol A: Differential Adhesion Blocking Assay
Objective: Quantify the contribution of 67LR vs. Integrins to CDPGYIGSR-mediated adhesion.

Materials:

Target Cells (e.g., HT-1080, A375).
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Substrate: Plates coated with Laminin-111 (

).

Blockers:

Anti-67LR Antibody (e.g., Clone MLuC5).[5]

Anti-

Integrin Antibody (e.g., Clone P5D2 or AIIB2).

Control IgG.

Peptide: CDPGYIGSR (soluble competitor).

Workflow:

Pre-incubation: Incubate cells (

/mL) with blockers (

) or soluble CDPGYIGSR (

) for 30 min at 4°C.

Seeding: Plate cells onto Laminin-coated wells.

Adhesion: Incubate for 45–60 min at 37°C.

Quantification: Wash non-adherent cells.[3] Fix and stain (Crystal Violet or CellTiter-Glo).

Interpretation Logic:

If Anti-67LR blocks adhesion

67LR Dependent.

If Anti-
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blocks adhesion

Integrin Dependent.

If Soluble CDPGYIGSR blocks adhesion but Anti-67LR does not

Suspect Integrin Cross-reactivity (

).

Protocol B: Surface Plasmon Resonance (SPR)
Specificity Check
Objective: Determine

and off-rate (

) for purified receptors.

Immobilization: Immobilize Recombinant 67LR on Channel 1 (CM5 chip). Immobilize Integrin

or

on Channel 2.

Analyte Injection: Inject CDPGYIGSR at concentration series (

).

Analysis:

Specific Binding: High Response Units (RU) on Ch1, negligible on Ch2.

Cross-talk: If Ch2 shows binding at

, the peptide loses specificity at high concentrations.

Validation Workflow Diagram
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Figure 2: Decision tree for validating CDPGYIGSR specificity in cell-based models.

References

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1574834/docs?utm_src=pdf-body-img#specificity-of-cdpgyigsr-binding-to-67lr-vs-integrins
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574834?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identification of CDPGYIGSR as a 67LR Ligand Graf, J., et al. (1987).[5] A pentapeptide

from the laminin B1 chain mediates cell adhesion and binds the 67,000 laminin receptor.

Biochemistry, 26(22), 6896–6900. [5]

Integrin Cross-Reactivity (

) Maeda, T., et al. (1994). Cell-adhesive activity and receptor-binding specificity of the
laminin-derived YIGSR sequence grafted onto Staphylococcal protein A. Journal of
Biochemistry, 115(2), 182–189.

67LR vs. Integrin Signaling Pathways Vande Broek, I., et al. (2001). Laminin-1-induced

migration of multiple myeloma cells involves the high-affinity 67 kD laminin receptor. British

Journal of Cancer, 85(9), 1387–1395. [2]

Cyclic vs. Linear Peptide Stability Zheng, X., et al. (2021).[6][7] Comparison of Linear vs.

Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics

Simulations. Molecules, 26(14), 4346. (Note: While focused on RGD, this reference

establishes the biophysical principles of cyclization relevant to CDPGYIGSR stability).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. iris.unina.it [iris.unina.it]

2. Laminin-1-induced migration of multiple myeloma cells involves the high-affinity 67 kD
laminin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Laminin Receptor 37/67LR Regulates Adhesion and Proliferation of Normal Human
Intestinal Epithelial Cells | PLOS One [journals.plos.org]

4. Novel peptide ligands for integrin alpha 6 beta 1 selected from a phage display library -
PubMed [pubmed.ncbi.nlm.nih.gov]

5. Laminin-1-induced migration of multiple myeloma cells involves the high-affinity 67 kD
laminin receptor - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2375239/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2375239/
https://pubmed.ncbi.nlm.nih.gov/11720479/
https://pdfs.semanticscholar.org/6eaa/cb791910f322f52b1c56e8fb206f8eb7deeb.pdf
https://pubmed.ncbi.nlm.nih.gov/22917248/
https://www.benchchem.com/product/b1574834?utm_src=pdf-custom-synthesis#bc-rfq
https://www.iris.unina.it/retrieve/handle/11588/667093/321362/tm-15-08.pdf
https://pubmed.ncbi.nlm.nih.gov/11720479/
https://pubmed.ncbi.nlm.nih.gov/11720479/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0074337
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0074337
https://pubmed.ncbi.nlm.nih.gov/8889832/
https://pubmed.ncbi.nlm.nih.gov/8889832/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2375239/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2375239/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574834?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

7. Flexible or fixed: a comparative review of linear and cyclic cancer-targeting peptides -
PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Specificity of CDPGYIGSR binding to 67LR vs
integrins]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1574834/docs#specificity-of-cdpgyigsr-binding-to-
67lr-vs-integrins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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